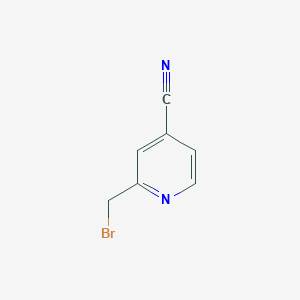

2-(Bromomethyl)-4-pyridinecarbonitrile

概要

説明

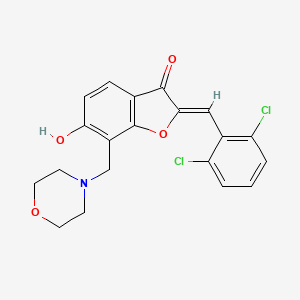

“2-(Bromomethyl)-4-pyridinecarbonitrile” is likely a brominated organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Bromomethyl)” part suggests that there is a bromomethyl group (-CH2Br) attached to the second carbon of the pyridine ring .

Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-pyridinecarbonitrile” would consist of a pyridine ring with a bromomethyl group attached to one carbon and a nitrile group (-C≡N) attached to another carbon .

Chemical Reactions Analysis

The compound could potentially undergo various reactions. The bromine atom in the bromomethyl group is a good leaving group, so it could undergo nucleophilic substitution reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .

科学的研究の応用

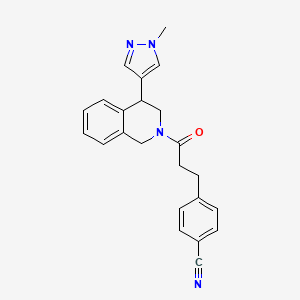

Synthesis of 2-Bromomethyl-Alkenylcyclopentanes

The compound is used in the synthesis of 2-bromomethyl-alkenylcyclopentanes. This is achieved through a radical chain addition of allyl bromides to alkenylcyclopropanes, resulting in [3+2] annulation . This reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization .

Preparation of Alfa, Beta-Unsaturated Aldehyde

“2-(Bromomethyl)-4-pyridinecarbonitrile” is used in the preparation of alfa, beta-unsaturated aldehyde . This is a crucial step in the synthesis of various monomers .

Synthesis of 1, 4-Two Aldehyde Monoacetals

This compound also plays a significant role in the synthesis of 1, 4-two aldehyde monoacetals . These monoacetals are important intermediates in organic synthesis .

Preparation of Beta-Substituted Acrylates

“2-(Bromomethyl)-4-pyridinecarbonitrile” is used as an organic building block for the preparation of beta-substituted acrylates . These acrylates are widely used in polymer chemistry .

Synthesis of T-Butyl 2-(Phenylthiomethyl) Propenoate

The compound is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate . This is a key intermediate in the synthesis of various organic compounds .

Preparation of T-Butyl 3-(Phenylthio)-2-(Phenylthiomethyl)propenoate

“2-(Bromomethyl)-4-pyridinecarbonitrile” is also used in the preparation of t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate . This compound is a crucial intermediate in the synthesis of various organic compounds .

Safety and Hazards

将来の方向性

作用機序

Target of Action

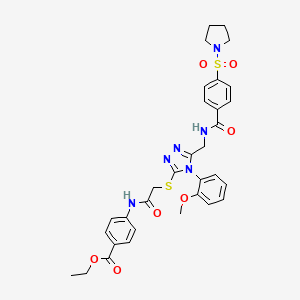

Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, the targets could be various depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

The mode of action of 2-(Bromomethyl)-4-pyridinecarbonitrile is likely to involve its interaction with other reactants in a chemical reaction. For instance, in a Suzuki–Miyaura cross-coupling reaction, the bromomethyl group could be involved in the transmetalation step, where it is transferred from boron to palladium . The exact changes resulting from this interaction would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Given its potential use in organic synthesis, it could be involved in various synthetic pathways leading to the formation of complex organic compounds .

Result of Action

As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the synthesis of complex organic compounds .

特性

IUPAC Name |

2-(bromomethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNZQCMSCTYHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)

![4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2641881.png)

![ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2641884.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)

![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine](/img/structure/B2641895.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)